Ethyl 4-allylpyridin-2-carboxylate
Description
Ethyl 4-allylpyridin-2-carboxylate is a pyridine-derived heterocyclic compound featuring an ethyl ester group at the 2-position and an allyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.22 g/mol. The ethyl ester enhances lipophilicity, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 4-prop-2-enylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-3-5-9-6-7-12-10(8-9)11(13)14-4-2/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
ZJCGAOVMEFZOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Heterocycle Core :
- Pyridine (this compound): A six-membered ring with one nitrogen atom, conferring basicity (pKa ~5.2) and stability.
- Pyrimidine (): Two nitrogen atoms at 1,3-positions, increasing hydrogen-bonding capacity and aromatic electron deficiency, enhancing reactivity in cross-couplings .
- Thiazole (): Contains sulfur and nitrogen, enabling metal coordination and unique electronic profiles for catalysis .
- Pyrrole (): Five-membered ring with one nitrogen, highly electron-rich, prone to electrophilic substitution .
- Substituent Effects: Allyl Group: Enhances π-conjugation and participates in transition-metal-catalyzed reactions (e.g., allylic amination) . Formyl Groups (): Reactive toward nucleophiles, useful in Schiff base formation .
Physicochemical Properties
- Solubility: this compound’s allyl and ester groups reduce water solubility, favoring organic solvents like dichloromethane or THF. Pyrimidine derivatives () show higher solubility in polar solvents due to amino substituents . Thiazole and pyrrole derivatives () exhibit intermediate polarity, soluble in DMSO or ethanol .
Thermal Stability :
- Pyridine and pyrimidine esters generally decompose above 200°C, while thiazoles and pyrroles may degrade at lower temperatures due to weaker aromatic stabilization .
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